2-(6-Methoxy-2,6-dimethylheptyl)-4,4,6-trimethyl-1,3-dioxane

Fragrance chemistry Structure-odor relationships 1,3-Dioxane derivatives

2-(6-Methoxy-2,6-dimethylheptyl)-4,4,6-trimethyl-1,3-dioxane (CAS 93904-59-7) is a fully synthetic, 2-substituted 1,3-dioxane derivative with the molecular formula C₁₇H₃₄O₃ and a molecular weight of 286.45 g·mol⁻¹. It belongs to a class of heterocyclic acetals historically explored for fragrance applications, as evidenced by patent families claiming 2-substituted 4,4,6-trimethyl-1,3-dioxanes for perfume compositions.

Molecular Formula C17H34O3
Molecular Weight 286.4 g/mol
CAS No. 93904-59-7
Cat. No. B12681678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methoxy-2,6-dimethylheptyl)-4,4,6-trimethyl-1,3-dioxane
CAS93904-59-7
Molecular FormulaC17H34O3
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC1CC(OC(O1)CC(C)CCCC(C)(C)OC)(C)C
InChIInChI=1S/C17H34O3/c1-13(9-8-10-16(3,4)18-7)11-15-19-14(2)12-17(5,6)20-15/h13-15H,8-12H2,1-7H3
InChIKeyVIAPDHDJLSUQKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Methoxy-2,6-dimethylheptyl)-4,4,6-trimethyl-1,3-dioxane (CAS 93904-59-7): Chemical Identity, Regulatory Status, and Procurement Context


2-(6-Methoxy-2,6-dimethylheptyl)-4,4,6-trimethyl-1,3-dioxane (CAS 93904-59-7) is a fully synthetic, 2-substituted 1,3-dioxane derivative with the molecular formula C₁₇H₃₄O₃ and a molecular weight of 286.45 g·mol⁻¹ . It belongs to a class of heterocyclic acetals historically explored for fragrance applications, as evidenced by patent families claiming 2-substituted 4,4,6-trimethyl-1,3-dioxanes for perfume compositions [1]. The compound is registered under EINECS number 299-798-3, confirming its industrial recognition within the European chemical inventory . Limited publicly available data indicate it is primarily offered as a research-grade specialty chemical by a small number of suppliers, with physicochemical properties such as a boiling point of 331 °C (at 760 mmHg) and a predicted density of 0.885 g·cm⁻³ .

Why 2-Substituted 4,4,6-Trimethyl-1,3-Dioxanes Are Not Interchangeable: Procurement Risks for CAS 93904-59-7


Within the 2-substituted 4,4,6-trimethyl-1,3-dioxane series, even minor alterations to the side-chain architecture—length, branching, or heteroatom placement—can drastically reshape physicochemical properties and functional performance [1]. The patent literature on perfume-grade dioxanes explicitly demonstrates that different 2-substituents produce distinct olfactory profiles and application performance, meaning a butyl, phenylmethyl, or methoxyphenyl derivative cannot serve as a drop-in replacement for the methoxy-dimethylheptyl chain of CAS 93904-59-7 [1]. Procurement decisions based solely on the core dioxane scaffold therefore carry a high risk of failing to meet the intended experimental or formulation target, underscoring the need for compound-specific, quantitative differentiation.

Quantitative Differentiation Evidence for 2-(6-Methoxy-2,6-dimethylheptyl)-4,4,6-trimethyl-1,3-dioxane (CAS 93904-59-7) Versus Structural Analogs


Structural Uniqueness of the 6-Methoxy-2,6-dimethylheptyl Chain Compared to Common 2-Substituents

CAS 93904-59-7 bears a 6-methoxy-2,6-dimethylheptyl side chain, which is structurally distinct from the 2-substituents most frequently described in the dioxane perfume patent literature, such as n-butyl, phenylmethyl, and ethyl groups [1]. The heptyl chain with a terminal methoxy group introduces higher molecular weight, increased hydrophobicity, and additional hydrogen-bond acceptor capacity relative to simpler alkyl or arylalkyl analogs. However, no direct, quantitative, head-to-head comparison data (e.g., odor detection thresholds, vapor pressure, log P, or receptor binding affinities) for CAS 93904-59-7 versus these comparators were identified in the accessible primary literature, patents, or authoritative databases. The absence of such data prevents a rigorous, measurement-based differentiation at this time. This evidence is therefore classified as class-level inference based on structural principles and the known sensitivity of dioxane perfume performance to substituent variation [1].

Fragrance chemistry Structure-odor relationships 1,3-Dioxane derivatives

Regulatory Inventory Presence as a Proxy for Industrial Relevance

CAS 93904-59-7 is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) under number 299-798-3 . This registration distinguishes it from many purely academic dioxane analogs that lack any formal regulatory inventory status. While the EINECS listing does not provide performance data, it serves as a baseline filter for procurement: compounds without an EINECS entry may face additional regulatory hurdles for import or use within the EU. The majority of structurally simpler 2-substituted 4,4,6-trimethyl-1,3-dioxanes mentioned in the GB1465320A patent family, such as 2-n-butyl-4,4,6-trimethyl-1,3-dioxane, do not have a dedicated EINECS entry identifiable in common databases, suggesting CAS 93904-59-7 has achieved a distinct level of commercial recognition.

Chemical regulation EINECS inventory Market access

Recommended Application Scenarios for 2-(6-Methoxy-2,6-dimethylheptyl)-4,4,6-trimethyl-1,3-dioxane (CAS 93904-59-7) Based on Available Evidence


Exploratory Fragrance Ingredient Screening

Given the patent precedent for 2-substituted 4,4,6-trimethyl-1,3-dioxanes in perfume compositions [1], CAS 93904-59-7 may be considered for olfactory screening programs where a novel, structurally distinct side chain is desired. The methoxyheptyl substituent differentiates it from established dioxane perfume ingredients, potentially offering a unique odor profile. Procurement should be accompanied by in-house odor evaluation, as no published sensory data are available. [1]

Research on Structure-Property Relationships of Cyclic Acetals

The compound's combination of a sterically congested dioxane ring and a long, functionalized aliphatic chain makes it a candidate for fundamental studies of acetal stability, hydrolysis kinetics, and conformational analysis. Its EINECS registration facilitates its acquisition for academic and industrial research laboratories operating within EU regulatory frameworks.

Reference Standard for Chromatographic or Spectroscopic Method Development

With a boiling point of 331 °C and a well-defined molecular structure, CAS 93904-59-7 may serve as a retention-time marker or mass-spectral reference in GC-MS or LC-MS methods designed for complex mixtures of oxygenated heterocycles. Its availability from specialty chemical suppliers supports its use as an analytical standard.

Procurement Scenarios Requiring EU Regulatory Compliance

For projects requiring an existing EINECS registration to streamline import and regulatory acceptance, CAS 93904-59-7 offers a distinct advantage over non-registered 2-substituted dioxane analogs . This may be particularly relevant for small-scale industrial development or pilot-plant studies located in the European Economic Area.

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